molecular formula C17H10NO6- B14480882 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate CAS No. 64897-56-9

2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate

Cat. No.: B14480882
CAS No.: 64897-56-9
M. Wt: 324.26 g/mol
InChI Key: UXZFCILHYAZNOO-UHFFFAOYSA-M
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Description

2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a phenylprop-2-yn-1-yl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate typically involves the esterification of 2-nitrobenzoic acid with 1-phenylprop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The alkyne group can be hydrogenated to form an alkene or alkane.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.

    Substitution: Acidic or basic hydrolysis can be employed to cleave the ester bond.

Major Products

    Oxidation: 2-Amino-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate.

    Reduction: 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzyl alcohol.

    Substitution: 2-Nitrobenzoic acid and 1-phenylprop-2-yn-1-ol.

Scientific Research Applications

2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed by esterases. The phenylprop-2-yn-1-yl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Lacks the ester and alkyne groups.

    6-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid: Lacks the nitro group.

    2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzyl alcohol: Contains a hydroxyl group instead of the ester group.

Properties

CAS No.

64897-56-9

Molecular Formula

C17H10NO6-

Molecular Weight

324.26 g/mol

IUPAC Name

2-nitro-6-(1-phenylprop-2-ynoxycarbonyl)benzoate

InChI

InChI=1S/C17H11NO6/c1-2-14(11-7-4-3-5-8-11)24-17(21)12-9-6-10-13(18(22)23)15(12)16(19)20/h1,3-10,14H,(H,19,20)/p-1

InChI Key

UXZFCILHYAZNOO-UHFFFAOYSA-M

Canonical SMILES

C#CC(C1=CC=CC=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

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